![molecular formula C8H12N2O B13800930 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide CAS No. 90196-93-3](/img/structure/B13800930.png)
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[222]oct-2-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Méthodes De Préparation
The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be achieved through several routes. One common method involves the reaction of an appropriate bicyclic amine with a carboxylic acid derivative under suitable conditions. For example, the preparation of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride salt involves the use of acetic acid and hydrochloric acid in a controlled environment . Industrial production methods often focus on optimizing yield and purity, utilizing large-scale reactors and precise control of reaction parameters.
Analyse Des Réactions Chimiques
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can act as a nucleophile.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide involves its interaction with specific molecular targets. For instance, certain derivatives act as agonists for the nicotinic acetylcholine receptor, influencing neurotransmission and cognitive functions . The pathways involved include binding to the receptor site, inducing conformational changes, and modulating signal transduction processes.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be compared with other similar compounds such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids and displays a wide array of biological activities.
Bicyclo[2.2.2]oct-2-ene-1-carboxamide: Another bicyclic compound with similar structural features but different chemical properties and applications.
2-Oxa-6-azabicyclo[2.2.2]octane: This compound is used in the synthesis of functionally substituted bicyclic structures and has distinct reactivity patterns.
The uniqueness of this compound lies in its specific structural configuration and the presence of the nitrogen atom, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
90196-93-3 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]oct-2-ene-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-8(11)7-5-6-1-3-10(7)4-2-6/h5-6H,1-4H2,(H2,9,11) |
Clé InChI |
UYSMTVBSAKHHBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


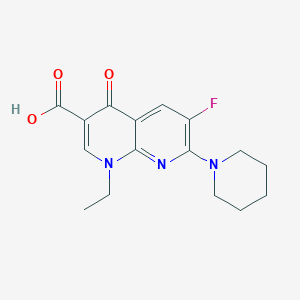

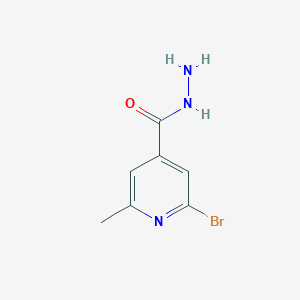

![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
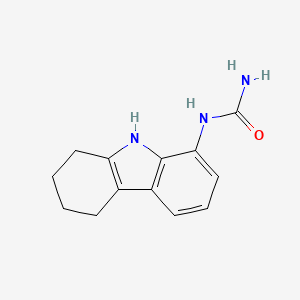
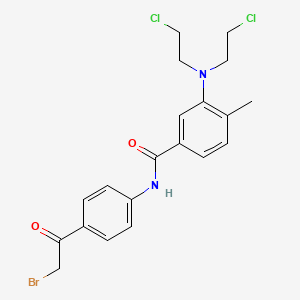
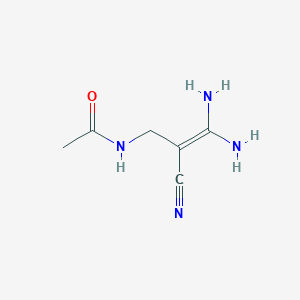
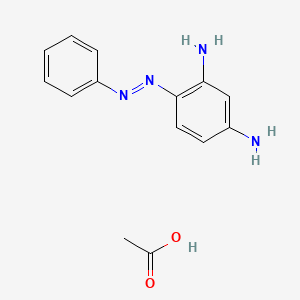
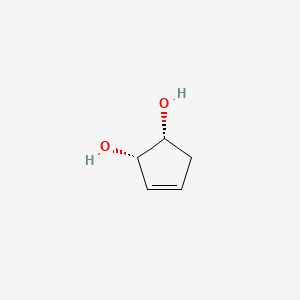
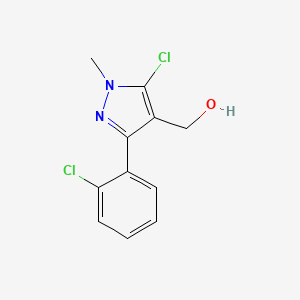
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)

